N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

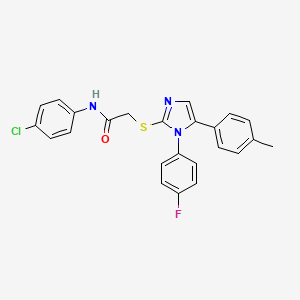

The target compound, N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, features a central 1H-imidazole core substituted at positions 1, 2, and 5 with distinct aromatic groups (Figure 1):

- Position 1: 4-Fluorophenyl (electron-withdrawing substituent).

- Position 5: p-Tolyl (electron-donating methyl group).

- Position 2: Thioacetamide linkage connected to a 4-chlorophenyl group.

This structural complexity confers unique electronic and steric properties.

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClFN3OS/c1-16-2-4-17(5-3-16)22-14-27-24(29(22)21-12-8-19(26)9-13-21)31-15-23(30)28-20-10-6-18(25)7-11-20/h2-14H,15H2,1H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYIXSPNQUIGDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis and Structural Characterization

The synthesis of this compound involves multi-step reactions that typically include the formation of imidazole derivatives and subsequent thiolation. The structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography, confirming the compound's structural integrity and purity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiazole or imidazole rings have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that certain derivatives can inhibit the growth of pathogens such as Salmonella typhi and Bacillus subtilis, with IC50 values indicating moderate to strong activity .

Antiviral Activity

N-Heterocycles, including those similar to this compound, have been explored for their antiviral properties. Some studies report that these compounds can inhibit viral polymerases, suggesting potential applications in treating viral infections .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. High levels of inhibition have been reported, with some derivatives exhibiting IC50 values significantly lower than standard inhibitors . This suggests that the compound could serve as a lead for developing new therapeutic agents targeting these enzymes.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Binding Affinity : The presence of halogenated phenyl groups enhances binding affinity to target proteins, potentially increasing inhibitory effects on enzymes.

- Structural Interactions : The imidazole ring may participate in hydrogen bonding or π-stacking interactions with biological macromolecules, facilitating its activity against various targets.

Case Studies

Several studies have highlighted the efficacy of compounds related to this compound:

- Antimicrobial Screening : A study reported that a series of imidazole-thioacetamide derivatives exhibited varying degrees of antibacterial activity, with some achieving an MIC (Minimum Inhibitory Concentration) below 10 µg/mL against resistant strains .

- Antiviral Efficacy : Another investigation found that related compounds significantly inhibited HCV NS5B RNA polymerase activity, demonstrating an IC50 value comparable to established antiviral therapies .

- Enzyme Inhibition Studies : Compounds within this class were shown to inhibit urease effectively, with one derivative achieving an IC50 value of 0.63 µM, highlighting their potential in treating urease-related conditions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Related Imidazole Derivatives

Structural and Electronic Differences

- Thioacetamide vs.

- The p-tolyl group (shared with cyazofamid) contributes to steric bulk, possibly affecting binding pocket interactions .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide?

The compound is typically synthesized via nucleophilic substitution reactions. For example, thiol-containing intermediates (e.g., 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol) react with chloroacetamide derivatives in the presence of a base like potassium carbonate. Ethanol is often used as a solvent, followed by recrystallization for purification . Similar approaches for imidazole-thioacetamide derivatives involve reflux conditions and stoichiometric control to optimize yields .

Q. Which analytical techniques are critical for confirming structural identity and purity?

- NMR spectroscopy (¹H/¹³C) confirms regiochemistry and substituent placement, particularly for distinguishing imidazole ring protons and aromatic substituents.

- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

- X-ray crystallography resolves absolute configuration and intramolecular interactions, as demonstrated in related imidazole-thioacetamide structures .

- HPLC (≥95% purity) ensures batch consistency, especially for biological assays .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., DFT) predict electronic properties and reaction pathways, enabling targeted functionalization of the imidazole or acetamide moieties. For instance, reaction path search algorithms combined with molecular docking can prioritize derivatives with optimal binding to target enzymes (e.g., COX-1/2) . Computational tools also aid in analyzing substituent effects on solubility and metabolic stability.

Q. What strategies address conflicting bioactivity data between synthetic batches?

Contradictions may arise from:

- Polymorphism : X-ray crystallography identifies crystal packing differences that alter solubility or stability .

- Trace impurities : LC-MS or 2D NMR detects byproducts from incomplete substitution or oxidation.

- Stereochemical variability : Chiral HPLC or circular dichroism resolves enantiomeric impurities in asymmetric syntheses. Method optimization, such as solvent polarity adjustments or inert atmosphere reactions, mitigates these issues .

Q. What are the challenges in achieving regioselectivity during imidazole ring functionalization?

Regioselectivity is influenced by:

- Electronic effects : Electron-withdrawing groups (e.g., -F) direct substitutions to specific ring positions.

- Catalytic systems : Transition metals (e.g., Pd/Cu) control cross-coupling reactions on the imidazole core.

- Protecting groups : Temporary blocking of reactive sites (e.g., using Boc groups) ensures precise functionalization . Studies on analogous compounds highlight the need for iterative optimization of temperature and catalyst loading .

Q. How can crystallography elucidate the compound’s binding mode with biological targets?

Single-crystal X-ray studies reveal key interactions, such as:

- Hydrogen bonding : Between the acetamide carbonyl and enzyme active-site residues.

- π-π stacking : Aromatic substituents (e.g., p-tolyl) interacting with hydrophobic pockets.

- Dihedral angles : Planarity of the imidazole-thioacetamide system affects binding affinity . Co-crystallization with target proteins (e.g., COX-1) provides direct evidence of binding geometry.

Methodological Considerations

- Synthetic Reproducibility : Document reaction parameters (e.g., solvent polarity, stirring rate) to minimize batch variability .

- Data Validation : Cross-reference spectral data with published analogs (e.g., imidazole-thioacetamide derivatives in and ).

- Ethical Compliance : Adhere to safety protocols for handling chlorophenyl/fluorophenyl intermediates, including proper waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.